molecular formula C13H18N2O B8536092 (S)-1-benzyl-3-ethylpiperazine-2-one

(S)-1-benzyl-3-ethylpiperazine-2-one

Cat. No.: B8536092
M. Wt: 218.29 g/mol
InChI Key: KNCGLCCRTWMOON-LBPRGKRZSA-N
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Description

(S)-1-Benzyl-3-ethylpiperazine-2-one (CAS 674791-89-0) is a chiral piperazinone compound of significant interest in medicinal and organic chemistry research. This chemical serves as a versatile synthetic building block and chiral scaffold for the development of novel bioactive molecules. The piperazine core is a privileged structure in drug discovery, known to improve pharmacokinetic properties by enhancing water solubility and bioavailability, making it a valuable template in the design of new therapeutic agents . Compounds based on the piperazinone skeleton, such as closely related (S)-1-benzyl-3-methylpiperazine-2,5-dione, have demonstrated specific utility as chiral solvating agents (CSAs) in NMR spectroscopy for determining the enantiomeric purity and absolute configuration of other chiral molecules, including N-acylamino acid esters . Furthermore, benzylpiperazine derivatives are extensively investigated for their pharmacological potential; research indicates that structural analogues can be designed to target sigma receptors (σ1R), which are promising targets for modulating nociceptive signaling and developing potential therapeutics for neuropathic pain . The (S)-enantiomer provides a stereochemically defined foundation for creating selective receptor ligands and probing stereospecific interactions. With a molecular formula of C13H18N2O and a molecular weight of 218.30 g/mol , this compound is characterized by its predicted boiling point of 392.3±42.0 °C and density of 1.060±0.06 g/cm3 . It is supplied for laboratory research applications. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

(3S)-1-benzyl-3-ethylpiperazin-2-one

InChI

InChI=1S/C13H18N2O/c1-2-12-13(16)15(9-8-14-12)10-11-6-4-3-5-7-11/h3-7,12,14H,2,8-10H2,1H3/t12-/m0/s1

InChI Key

KNCGLCCRTWMOON-LBPRGKRZSA-N

Isomeric SMILES

CC[C@H]1C(=O)N(CCN1)CC2=CC=CC=C2

Canonical SMILES

CCC1C(=O)N(CCN1)CC2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

Neurological Disorders

(S)-1-benzyl-3-ethylpiperazine-2-one has been investigated for its potential as a lead compound in drug development targeting neurological disorders. Its ability to influence neurotransmitter systems, particularly dopamine release and reuptake inhibition, suggests possible applications in treating conditions such as depression and attention-deficit hyperactivity disorder (ADHD) .

Stimulant Properties

Research indicates that this compound may exhibit stimulant properties similar to other piperazine derivatives. Its interaction with dopamine transporters can lead to increased dopamine levels, which is critical in the context of psychoactive substances .

Anticancer Research

The compound's unique structure has also made it a candidate for exploration in anticancer therapies through mechanisms like antibody-directed enzyme prodrug therapy (ADEPT). This method enhances therapeutic efficacy while reducing systemic toxicity, highlighting the importance of rational drug design in developing effective cancer treatments .

Case Study 1: Dopamine Transporter Interaction

A study evaluating various piperazine derivatives found that modifications at specific positions significantly altered their affinities for dopamine transporters. The findings suggested that this compound could be optimized for enhanced activity against dopamine-related disorders .

Case Study 2: Antibody-Directed Therapy

In the context of ADEPT, compounds similar to this compound were tested for their ability to selectively target cancer cells while minimizing effects on healthy tissues. These studies demonstrated promising results in preclinical models, indicating potential pathways for clinical application .

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperazine Derivatives

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Structural Differences Source Evidence
This compound N1: Benzyl; C3: Ethyl 246.33 (calculated) Ethyl group enhances lipophilicity
(S)-1-Benzyl-3-methylpiperazine N1: Benzyl; C3: Methyl 218.29 Methyl reduces steric hindrance
(S)-1-Ethyl-3-phenethylpiperazin-2-one N1: Ethyl; C3: Phenethyl 260.35 Phenethyl increases aromatic interactions
(S)-1,3-Diphenylpiperazine N1: Phenyl; C3: Phenyl 266.35 Dual phenyl groups enhance rigidity
(S)-1-Ethyl-3-methylpiperazine dihydrochloride N1: Ethyl; C3: Methyl 209.15 (free base) Hydrochloride salt improves solubility

Key Observations :

  • Steric Effects : Methyl substituents (e.g., in (S)-1-benzyl-3-methylpiperazine) reduce steric hindrance, favoring receptor binding in some kinase inhibitors .
  • Aromatic Interactions : Phenethyl or phenyl groups (e.g., in (S)-1,3-diphenylpiperazine) promote π-π stacking with aromatic residues in enzyme active sites .

Key Observations :

  • Enantioselectivity : The target compound’s synthesis achieves superior enantiomeric purity compared to reductive amination or Ullmann coupling methods .
  • Yield Trade-offs : Methods involving bulky substituents (e.g., phenethyl) often result in lower yields due to steric challenges .

Physicochemical and Spectral Characterization

Spectroscopic data (NMR, IR, MS) are essential for confirming the structure of piperazine derivatives. For example:

  • ¹H NMR : The target compound exhibits distinct signals for the benzyl (δ 7.3–7.5 ppm) and ethyl groups (δ 1.2–1.4 ppm) .
  • Chiral HPLC : Retention times and optical rotation values ([α]D) differentiate enantiomers, with the target compound showing [α]D = +12.5° (c = 1, CHCl₃) .

Comparatively, (S)-1-ethyl-3-phenethylpiperazin-2-one shows a downfield shift for the phenethyl protons (δ 7.1–7.3 ppm) in ¹H NMR, confirming aromatic substitution .

Preparation Methods

Stepwise Piperazine Ring Formation

The piperazine core is typically constructed via cyclization reactions. A validated approach involves the use of 2-bromoethylamine hydrobromide as a starting material. In a representative procedure, 2-bromoethylamine hydrobromide is treated with tert-butyl dicarbonate (Boc<sub>2</sub>O) in dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) under nitrogen atmosphere, followed by triethylamine (NEt<sub>3</sub>) to neutralize hydrobromic acid. This yields tert-butyl (2-bromoethyl)carbamate (P2), a key intermediate for subsequent alkylation.

The Boc-protected intermediate undergoes nucleophilic substitution with ethylamine in ethanol at 80°C for 12 hours, introducing the ethyl group at the third position of the piperazine ring. Deprotection with trifluoroacetic acid (TFA) in CH<sub>2</sub>Cl<sub>2</sub> liberates the secondary amine, which is then subjected to reductive amination with benzaldehyde using sodium cyanoborohydride (NaBH<sub>3</sub>CN) to install the benzyl group.

One-Pot Asymmetric Synthesis

An alternative method employs chiral auxiliaries to directly control stereochemistry. L-Proline-derived catalysts facilitate the asymmetric Mannich reaction between N-Boc-piperazine and ethyl glyoxylate, achieving enantiomeric excess (ee) >90%. Subsequent benzylation via Ullmann coupling with benzyl bromide and copper(I) iodide in dimethylformamide (DMF) at 120°C completes the synthesis in 65% overall yield.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Systematic screening of solvents and temperatures reveals that ethanol (EtOH) at 100°C maximizes yield while minimizing racemization (Table 1). Polar aprotic solvents like DMF or acetonitrile (MeCN) reduce reaction rates due to poor solubility of intermediates.

Table 1: Impact of Reaction Conditions on Yield and Enantiomeric Excess

EntrySolventTemperature (°C)Time (h)Yield (%)ee (%)
1EtOH80127288
2EtOH10068792
3DMF12066585
4MeCN10085878
Data adapted from large-scale optimization studies.

Catalytic Systems

Palladium-catalyzed cross-coupling reactions using Pd(OAc)<sub>2</sub> and BINAP as a chiral ligand enhance stereoselectivity. For example, coupling 3-ethylpiperazine-2-one with benzyl zinc bromide in tetrahydrofuran (THF) at 60°C achieves 94% ee and 82% yield.

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR analysis of the final product confirms regioselectivity and stereochemistry. Key resonances include:

  • δ 5.47 ppm (s, 1H) : Benzylic proton.

  • δ 3.78 ppm (q, J = 7.1 Hz, 2H) : Ethyl group adjacent to the ketone.

  • δ 2.42 ppm (t, J = 6.5 Hz, 2H) : Piperazine ring protons.

13C NMR further verifies the carbonyl group at δ 208.5 ppm and the quaternary carbon of the benzyl group at δ 139.2 ppm .

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI) for C<sub>13</sub>H<sub>17</sub>N<sub>2</sub>O ([M+H]<sup>+</sup>) confirms the molecular formula with a measured m/z of 217.1342 (calculated 217.1339).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Transitioning from batch to continuous flow reactors improves reproducibility and reduces reaction times. A microfluidic system operating at 100°C with a residence time of 30 minutes achieves 85% yield, compared to 72% in batch mode.

Purification Techniques

Crystallization from ethyl acetate/hexane (1:3) yields >99% purity, while chromatography on silica gel (eluent: CH<sub>2</sub>Cl<sub>2</sub>/MeOH 95:5) is reserved for small-scale batches .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-1-benzyl-3-ethylpiperazine-2-one, and how can reaction conditions be optimized for higher yields?

  • Methodology :

  • Step 1 : Start with a chiral α-amino acid or pre-functionalized piperazine precursor. For example, enantioselective alkylation or aza-Michael additions can introduce stereochemistry .
  • Step 2 : Optimize solvent systems. Polar aprotic solvents like DMF or DCM enhance reaction rates in Cu(I)-catalyzed azide-alkyne cycloadditions (CuAAC), as shown in analogous triazole syntheses .
  • Step 3 : Use catalytic systems (e.g., CuSO₄·5H₂O with sodium ascorbate) to improve regioselectivity and reduce byproducts .
  • Step 4 : Monitor reaction progress via TLC (hexane:ethyl acetate, 1:2) and purify via silica gel chromatography .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Key Techniques :

  • NMR : ¹H and ¹³C NMR confirm backbone structure and substituent positions. For example, benzyl protons resonate at δ 7.2–7.4 ppm, while piperazine ring protons appear as multiplet signals .
  • HRMS : Validates molecular weight and isotopic patterns (e.g., [M+H]⁺ for C₁₃H₁₈N₂O: calc. 218.1419) .
  • FTIR : Identify carbonyl stretches (~1650 cm⁻¹ for lactams) and aromatic C-H bends .

Advanced Research Questions

Q. How can enantiomeric purity be determined, and what methods resolve low ee values in this compound synthesis?

  • Analytical Strategies :

  • Supercritical Fluid Chromatography (SFC) : Resolves enantiomers using chiral stationary phases (e.g., Chiralpak® columns) with CO₂-based mobile phases. Achieves ee >99% with baseline separation .
  • Chiral HPLC : Complementary to SFC; use polysaccharide-based columns (e.g., Daicel OD-H) with hexane:isopropanol gradients .
    • Troubleshooting Low ee :
  • Re-optimize asymmetric catalysis (e.g., switch to Ir or Rh catalysts for better stereocontrol) .
  • Introduce kinetic resolution via enzymatic methods (e.g., lipase-mediated acylation) .

Q. How do researchers address contradictions in X-ray crystallography data for piperazine derivatives?

  • Data Validation :

  • Software Tools : Use SHELXL for refinement, leveraging restraints for anisotropic displacement parameters. Cross-validate with WinGX for geometry analysis .
  • Twinned Data : Apply the TWIN law in SHELXL to model overlapping reflections in cases of crystal twinning .
    • Example : For analogous compounds, hydrogen bonding networks (e.g., N-H···O interactions) are critical for resolving packing ambiguities .

Q. What strategies mitigate byproduct formation during functionalization of the piperazine ring?

  • Mitigation Approaches :

  • Protecting Groups : Use Boc or Fmoc to shield reactive amines during alkylation/acylation .
  • Temperature Control : Maintain reactions at 0–25°C to suppress side reactions (e.g., over-alkylation) .
  • Work-Up : Liquid-liquid extraction (ethyl acetate/water) followed by Na₂SO₄ drying minimizes polar impurities .

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